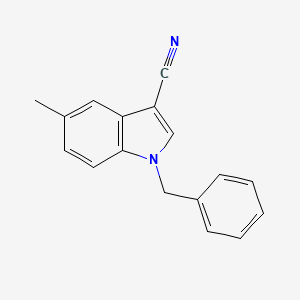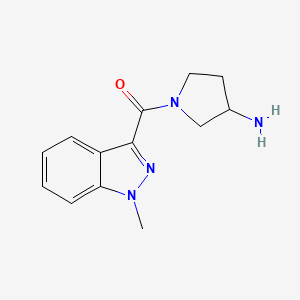
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one is an organic compound with the molecular formula C14H14O3 It is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, as well as a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxy-7-methylnaphthalene and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学的研究の応用
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. The hydroxyl groups and the naphthalene ring allow the compound to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical processes.
類似化合物との比較
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one
Comparison: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of the propanone moiety. This structural difference can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths or functional groups.
特性
CAS番号 |
61983-40-2 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H16O3/c1-8(2)13(16)12-7-10-6-9(3)4-5-11(10)14(17)15(12)18/h4-8,17-18H,1-3H3 |
InChIキー |
LXYVDRUJTVCYOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



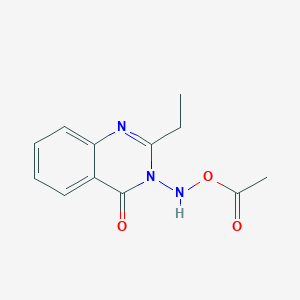
![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

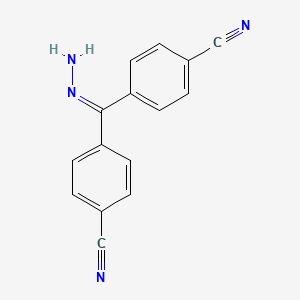
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)

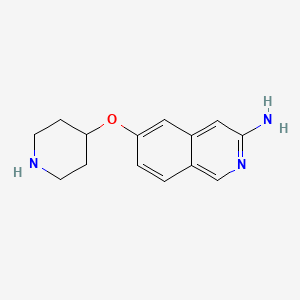
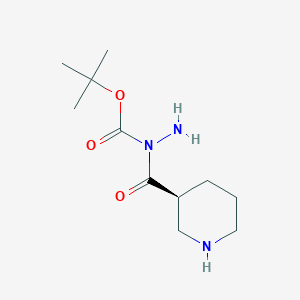
![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)
